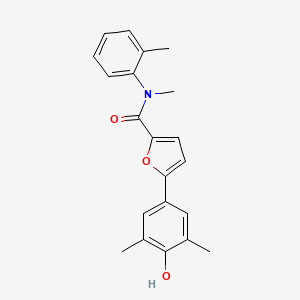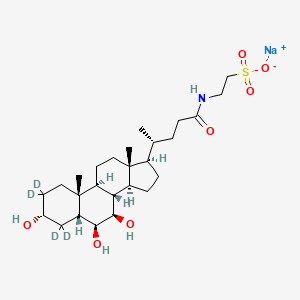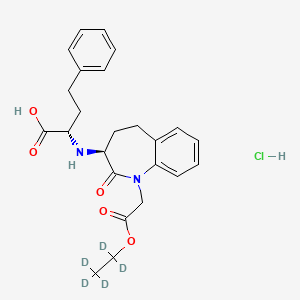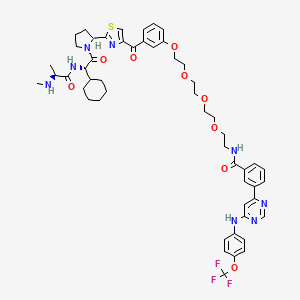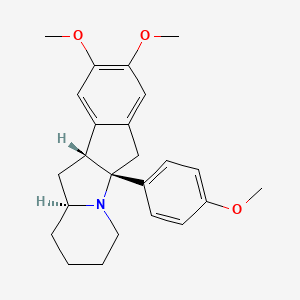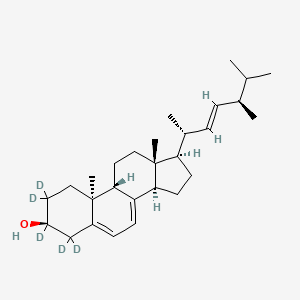
Lumisterol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumisterol-d5 is a deuterated form of lumisterol, a compound derived from the photochemical transformation of 7-dehydrocholesterol. Lumisterol is one of the metabolites of vitamin D3 and is known for its role in various biological processes, including its antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lumisterol-d5 can be synthesized through the photochemical isomerization of 7-dehydrocholesterol-d5. This process involves the exposure of 7-dehydrocholesterol-d5 to ultraviolet B (UVB) radiation, which induces the formation of this compound. The reaction conditions typically include controlled UVB exposure and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity UVB lamps and automated purification systems to ensure consistent and high-yield production. The scalability of this method allows for the efficient production of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Lumisterol-d5 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include hydroxylumisterols and other derivatives with modified functional groups. These products have been studied for their potential biological activities and applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of lumisterol-d5 involves its interaction with various molecular targets and pathways. This compound and its hydroxylated derivatives have been shown to act as inverse agonists of retinoic acid receptor-related orphan receptors (RORs) and interact with the non-genomic pocket of the vitamin D receptor (VDR). These interactions lead to the modulation of gene expression and the activation of antioxidant responses, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of this compound
This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in research applications. Additionally, its specific interactions with RORs and VDR distinguish it from other vitamin D metabolites, highlighting its potential for targeted therapeutic applications .
Propiedades
Fórmula molecular |
C28H44O |
|---|---|
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
(3S,9R,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i13D2,17D2,22D |
Clave InChI |
DNVPQKQSNYMLRS-HSNNVTMQSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@]2([C@@H]3CC[C@]4([C@H](C3=CC=C2C1([2H])[2H])CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C)([2H])[2H])O |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


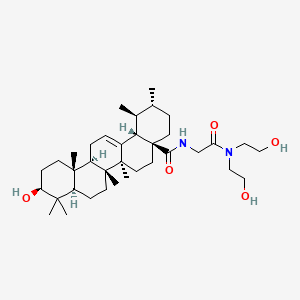

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
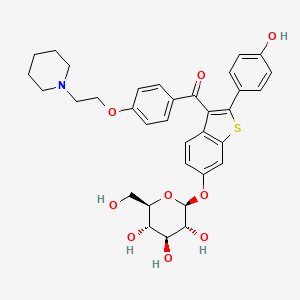
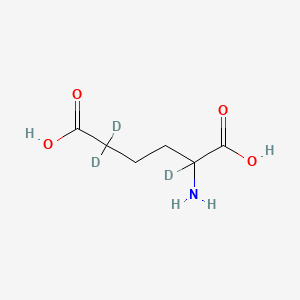
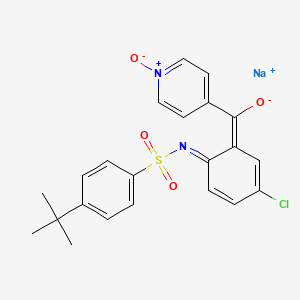
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
